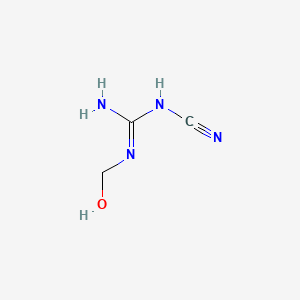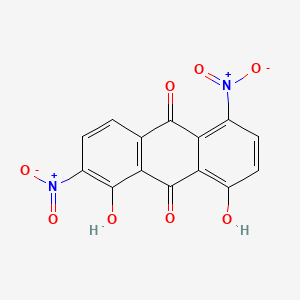
9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-2,5-dinitroanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2,5-dinitroanthraquinone typically involves the nitration of 1,8-dihydroxyanthraquinone. The process begins with the dissolution of 1,8-dihydroxyanthraquinone in a suitable solvent, followed by the addition of nitric acid under controlled conditions. The reaction mixture is then stirred and heated to facilitate the nitration process. The resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of 1,8-Dihydroxy-2,5-dinitroanthraquinone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-2,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The antibacterial activity of 1,8-Dihydroxy-2,5-dinitroanthraquinone is primarily attributed to its ability to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria. This inhibition disrupts the bacterial metabolic processes, leading to bacteriostatic effects. The nitro groups in the compound play a crucial role in enhancing its affinity for the enzyme’s nucleotide-binding site .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro groups, resulting in different chemical and biological properties.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group, showing different inhibitory activity against enzymes.
Uniqueness
1,8-Dihydroxy-2,5-dinitroanthraquinone stands out due to its dual nitro groups, which significantly enhance its antibacterial activity and enzyme inhibition properties compared to its analogs .
Properties
CAS No. |
39003-36-6 |
|---|---|
Molecular Formula |
C14H6N2O8 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-4-3-6(15(21)22)10-11(8)14(20)9-5(12(10)18)1-2-7(13(9)19)16(23)24/h1-4,17,19H |
InChI Key |
WZFXDVLVEULHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


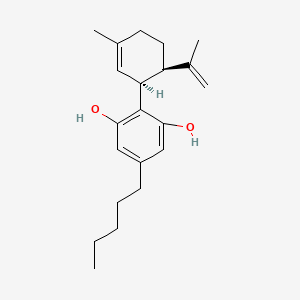
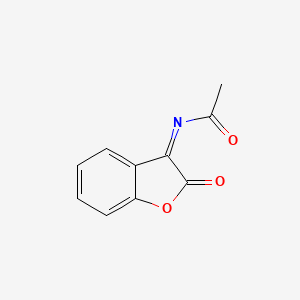
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
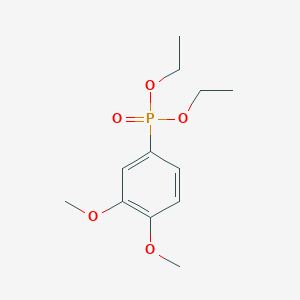
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
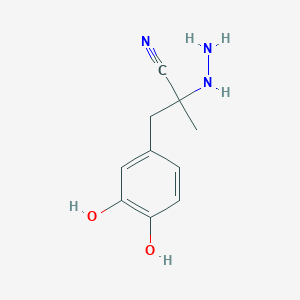
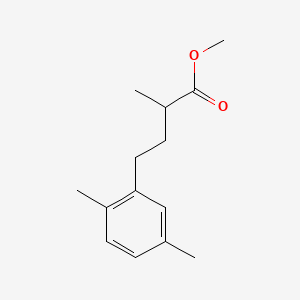
![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
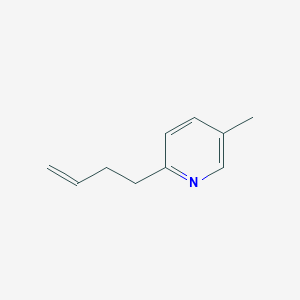
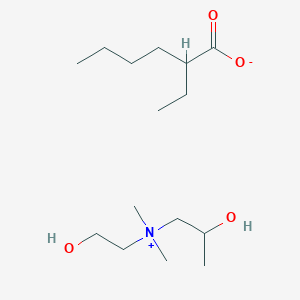

![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
